1-(6-Chloro-5-methylpyridin-3-yl)-N-methylmethanamine
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Overview
Description
1-(6-Chloro-5-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-methylpyridin-3-yl)-N-methylmethanamine typically involves the reaction of 6-chloro-5-methylpyridin-3-amine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methylpyridin-3-amine: A precursor in the synthesis of 1-(6-Chloro-5-methylpyridin-3-yl)-N-methylmethanamine.
6-Chloro-5-methylpyridin-3-yl)ethanone: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-3-7(4-10-2)5-11-8(6)9/h3,5,10H,4H2,1-2H3 |
InChI Key |
HVHGJFAKSYRAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CNC |
Origin of Product |
United States |
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